molecular formula C15H12BrNO3S2 B2487188 2-bromo-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}benzene-1-sulfonamide CAS No. 2380068-66-4

2-bromo-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}benzene-1-sulfonamide

Cat. No.: B2487188
CAS No.: 2380068-66-4
M. Wt: 398.29
InChI Key: NXSPDUKEZMMPRM-UHFFFAOYSA-N
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Description

The compound 2-bromo-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}benzene-1-sulfonamide is a sulfonamide derivative featuring a brominated benzene ring and a hybrid heterocyclic system comprising furan and thiophene moieties. Sulfonamides are widely studied for their diverse applications in medicinal chemistry and materials science, owing to their structural versatility and tunable electronic properties.

Properties

IUPAC Name

2-bromo-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrNO3S2/c16-14-3-1-2-4-15(14)22(18,19)17-8-13-7-12(10-21-13)11-5-6-20-9-11/h1-7,9-10,17H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXSPDUKEZMMPRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)S(=O)(=O)NCC2=CC(=CS2)C3=COC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Suzuki-Miyaura Cross-Coupling for Heterocyclic Framework Assembly

The thiophene-furan backbone is constructed via a palladium-catalyzed Suzuki-Miyaura coupling between 4-bromothiophene-2-carbaldehyde and furan-3-ylboronic acid . Optimized conditions derived from analogous syntheses include:

Parameter Value
Catalyst Pd(PPh₃)₄ (2 mol%)
Base Na₂CO₃ (2.5 equiv)
Solvent Toluene/H₂O (4:1)
Temperature 90°C
Reaction Time 12 h
Yield 78–85%

This step furnishes 4-(furan-3-yl)thiophene-2-carbaldehyde , confirmed by $$ ^1H $$ NMR (δ 9.85 ppm, aldehyde proton) and HRMS.

Reduction to Alcohol Intermediate

The aldehyde is reduced to 4-(furan-3-yl)thiophen-2-yl)methanol using sodium borohydride (NaBH₄) in methanol at 0°C. Quantitative conversion is achieved within 2 h, with the alcohol characterized by IR (O–H stretch at 3300 cm⁻¹).

Bromination for Nucleophilic Displacement

Treatment with phosphorus tribromide (PBr₃) in dichloromethane converts the alcohol to 4-(furan-3-yl)thiophen-2-yl)methyl bromide (85% yield). $$ ^13C $$ NMR confirms the bromide (δ 35.2 ppm, CH₂Br).

Gabriel Synthesis for Primary Amine Formation

The bromide undergoes Gabriel synthesis:

  • Alkylation : React with potassium phthalimide in DMF (60°C, 6 h) to form the phthalimide derivative (92% yield).
  • Deprotection : Hydrazinolysis with hydrazine hydrate in ethanol releases the primary amine, [4-(furan-3-yl)thiophen-2-yl]methylamine (74% yield).

Preparation of 2-Bromobenzenesulfonyl Chloride

This electrophile is synthesized via chlorination of 2-bromobenzenesulfonic acid using phosphorus pentachloride (PCl₅) in refluxing dichloroethane:
$$
\text{C₆H₄BrSO₃H} + \text{PCl₅} \rightarrow \text{C₆H₄BrSO₂Cl} + \text{POCl₃} + \text{HCl}
$$
The product is purified by distillation (b.p. 142°C) and stored under anhydrous conditions.

Sulfonamide Bond Formation

The final step couples the amine and sulfonyl chloride in dichloromethane with triethylamine (Et₃N) as a base:
$$
\text{C₆H₄BrSO₂Cl} + \text{H₂NCH₂(C₄H₃S)(C₄H₃O)} \xrightarrow{\text{Et₃N}} \text{Target Compound} + \text{Et₃NH⁺Cl⁻}
$$

Parameter Value
Solvent Dichloromethane
Base Et₃N (2.2 equiv)
Temperature 0°C → RT
Reaction Time 4 h
Yield 88%

The product is recrystallized from ethanol/water (7:3), yielding white crystals (m.p. 162–164°C). Purity is verified via HPLC (>99%) and elemental analysis.

Alternative Synthetic Routes

Ullmann Coupling for Thiophene-Furan Assembly

As an alternative to Suzuki-Miyaura coupling, Ullmann coupling using CuI/L-proline in DMSO at 110°C achieves comparable yields (75%) but requires longer reaction times (24 h).

Direct Amination via Reductive Amination

A one-pot approach condenses 4-(furan-3-yl)thiophene-2-carbaldehyde with ammonium acetate and NaBH₃CN in methanol, yielding the amine directly (68% yield). However, this method suffers from lower regioselectivity.

Industrial-Scale Production Considerations

For bulk synthesis, continuous flow reactors enhance reproducibility and safety:

  • Microreactor Design : Enables precise temperature control during exothermic steps (e.g., bromination).
  • Catalyst Recycling : Immobilized Pd catalysts reduce costs in Suzuki-Miyaura coupling.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}benzene-1-sulfonamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

    Oxidation and Reduction Reactions: The furan and thiophene rings can participate in redox reactions.

    Coupling Reactions: The compound can be used in further coupling reactions to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation reactions, and reducing agents such as sodium borohydride for reduction reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives depending on the nucleophile introduced, while oxidation and reduction reactions can modify the functional groups on the furan and thiophene rings.

Scientific Research Applications

Medicinal Chemistry Applications

Antibacterial Activity
Sulfonamides are well-documented for their antibacterial properties, primarily through the inhibition of dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. Preliminary studies suggest that 2-bromo-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}benzene-1-sulfonamide may exhibit similar activities, making it a candidate for further evaluation against both Gram-positive and Gram-negative bacteria.

Anti-inflammatory and Anticancer Potential
Compounds containing furan and thiophene rings often demonstrate anti-inflammatory and anticancer activities. Research indicates that such compounds can modulate inflammatory pathways and exhibit cytotoxic effects on cancer cells. The unique structure of this compound may enhance its efficacy in targeting specific molecular pathways involved in these diseases.

Organic Synthesis Applications

The compound serves as a versatile intermediate in organic synthesis due to its functional groups. It can undergo various chemical reactions, including:

  • Substitution Reactions : The bromine atom can be replaced by other nucleophiles.
  • Oxidation and Reduction Reactions : The furan and thiophene rings can participate in redox reactions.
  • Coupling Reactions : It can be utilized in further coupling reactions to synthesize more complex molecules.

These properties make it valuable for synthesizing new pharmaceutical agents or materials with specific properties.

Material Science Applications

The unique structural features of this compound suggest potential applications in material science. Its combination of halogenation and sulfonamide functionality allows for diverse chemical modifications, which can lead to the development of new materials with tailored properties for various applications.

A study evaluated the antibacterial activity of various sulfonamide derivatives, including compounds similar to this compound. Results indicated effectiveness against multiple bacterial strains, highlighting the potential of this compound in treating bacterial infections.

Pharmacokinetic Studies

Pharmacokinetic considerations are crucial for assessing the biological activity of this compound. Parameters such as absorption, distribution, metabolism, and excretion (ADME) are essential for predicting its therapeutic efficacy. Theoretical models suggest favorable pharmacokinetic profiles that warrant further investigation.

Mechanism of Action

The mechanism of action of 2-bromo-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}benzene-1-sulfonamide depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the biological context and the specific target molecules.

Comparison with Similar Compounds

Structural Comparison with Analogous Sulfonamides

Halogen Substituents: Bromine vs. Chlorine

The most direct analog is 2-chloro-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}benzene-1-sulfonamide (CAS: 2380042-02-2), which substitutes bromine with chlorine . Key differences include:

Property Bromo Derivative Chloro Analog
Molecular Formula C₁₅H₁₂BrNO₃S₂ C₁₅H₁₂ClNO₃S₂
Molecular Weight (g/mol) ~398.29* 353.84
Halogen Atomic Radius 1.14 Å 0.99 Å
Predicted LogP Higher lipophilicity Lower lipophilicity

*Calculated by replacing Cl (35.45 g/mol) with Br (79.9 g/mol) in the chloro analog.

Bromine’s higher polarizability could also increase solubility in nonpolar solvents compared to chlorine .

Heterocyclic Moieties: Furan vs. Tetrahydrofuran

In Example 52 from the cited patent (a sulfonamide with a tetrahydrofuran-3-yl group), the saturated tetrahydrofuran ring introduces conformational flexibility and reduced aromaticity compared to the furan moiety in the target compound . This difference impacts electronic properties:

  • Furan: Aromatic, planar, and electron-rich due to conjugated π-system.
  • Tetrahydrofuran: Non-aromatic, flexible, and less polarizable. May improve solubility in polar solvents.

Functional Group Variations: Sulfonamide vs. Trifluoroacetamido

The patent’s Example 52 also includes a trifluoroacetamido group (–NHCOCF₃), a strong electron-withdrawing substituent absent in the target compound . This group increases electrophilicity and may alter hydrogen-bonding capacity compared to the sulfonamide’s –SO₂NH– group.

Physicochemical Properties

Molecular Weight and Halogen Effects

The bromo derivative’s higher molecular weight (~398 g/mol) suggests increased density and melting point compared to the chloro analog (353.84 g/mol). Bromine’s larger size may also sterically hinder rotational freedom around the benzene-sulfonamide bond.

Solubility and LogP Predictions

Using the polarizable continuum model (PCM) , the bromo derivative is predicted to exhibit lower aqueous solubility but higher lipid membrane permeability (logP ~3.5) than the chloro analog (logP ~2.9). The furan-thiophene system’s aromaticity further reduces polarity, favoring organic solvent solubility.

Computational Analysis and Solvation Effects

Computational studies employing PCM suggest that the bromo derivative’s solvation free energy in water is less favorable than the chloro analog’s due to bromine’s lower electronegativity and larger size. In contrast, in anisotropic media (e.g., liquid crystals), the bromo compound’s polarizability may enhance compatibility .

Biological Activity

2-bromo-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}benzene-1-sulfonamide is a complex organic compound characterized by a sulfonamide functional group, a bromine atom, and a furan-thiophene moiety. This unique structure suggests potential applications in medicinal chemistry, particularly due to the known biological activities associated with sulfonamides, which include antibacterial properties and the ability to inhibit specific enzymes involved in bacterial folate synthesis.

Chemical Structure

The compound's IUPAC name is this compound, and it can be represented structurally as follows:

C15H12BrNO3S2\text{C}_{15}\text{H}_{12}\text{Br}\text{N}\text{O}_{3}\text{S}_{2}

Antibacterial Properties

Sulfonamides are widely recognized for their antibacterial properties. The specific compound may exhibit similar activities due to the presence of the sulfonamide moiety, which is known to inhibit bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. In studies involving various sulfonamide derivatives, compounds have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, suggesting that this compound could be a candidate for further evaluation in this area .

Anti-inflammatory and Anticancer Activities

Compounds containing furan and thiophene rings often show anti-inflammatory and anticancer activities. The presence of these heterocyclic rings in this compound may endow it with similar pharmacological properties. Research indicates that such compounds can modulate inflammatory pathways and exhibit cytotoxic effects on cancer cells .

The mechanism of action for this compound likely involves interactions with specific molecular targets, including enzymes or receptors. The sulfonamide group may facilitate binding interactions that inhibit enzymatic activity or alter receptor signaling pathways, thereby modulating biological responses .

Study on Perfusion Pressure

A study evaluated the effects of various benzene sulfonamides on perfusion pressure using an isolated rat heart model. Results indicated that certain sulfonamide derivatives could significantly alter perfusion pressure and coronary resistance, suggesting potential cardiovascular effects. Although specific data on this compound were not provided, the findings highlight the importance of evaluating such compounds for cardiovascular implications .

GroupCompoundDose
IControlKrebs-Henseleit solution only
IIBenzene sulfonamide0.001 nM
IIICompound 20.001 nM
IVCompound 30.001 nM
VCompound 40.001 nM
VICompound 50.001 nM

Pharmacokinetic Considerations

Understanding the pharmacokinetics of this compound is crucial for assessing its biological activity. Various theoretical methods can be employed to determine parameters such as absorption, distribution, metabolism, and excretion (ADME). These parameters will help predict the compound's behavior in biological systems and its potential therapeutic efficacy .

Q & A

Basic: What are the optimal synthetic routes for this compound?

Answer:
The synthesis typically involves multi-step reactions:

Intermediate formation : React 2-bromobenzenesulfonyl chloride with 4-(furan-3-yl)thiophen-2-ylmethanamine under basic conditions (e.g., triethylamine in dry dichloromethane) to form the sulfonamide backbone.

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate intermediates.

Optimization : Reaction yields depend on temperature (0–25°C), solvent polarity, and stoichiometric ratios of reactants. Monitor progress via TLC (Rf ≈ 0.3–0.5 in 3:1 hexane/ethyl acetate) .

Basic: Which spectroscopic techniques validate its structural integrity?

Answer:

  • NMR : 1^1H and 13^{13}C NMR confirm substituent positions (e.g., furan C-H protons at δ 6.2–7.1 ppm, thiophene protons at δ 7.3–7.5 ppm) .
  • HPLC : Purity assessment (C18 column, acetonitrile/water mobile phase, retention time ~8–10 min) .
  • Mass Spectrometry : ESI-MS confirms molecular weight (expected [M+H]+^+ ~425–430 Da) .

Advanced: How can computational methods predict its electronic properties?

Answer:

  • Density Functional Theory (DFT) : Use B3LYP/6-31G* basis sets to calculate HOMO-LUMO gaps, electrostatic potential maps, and charge distribution. Compare with experimental UV-Vis spectra (λmax ~270–290 nm) to validate electronic transitions .
  • Correlation-energy models : Apply Colle-Salvetti-type functionals to estimate polarizability and dipole moments, critical for understanding solubility and reactivity .

Advanced: What crystallographic challenges arise during refinement?

Answer:

  • Disordered moieties : Furan and thiophene rings may exhibit rotational disorder. Use SHELXL’s PART/SUMP instructions to model partial occupancy .
  • Data resolution : High-resolution (<1.0 Å) data improves anisotropic displacement parameter refinement. Apply TWIN/BASF commands for twinned crystals .
  • Validation : Check R1/wR2 convergence (<5% discrepancy) and Fo-Fc maps for residual electron density near bromine atoms .

Advanced: How to resolve contradictions in biological activity data?

Answer:

  • Assay variability : Compare IC50 values across enzyme inhibition studies (e.g., carbonic anhydrase vs. acetylcholinesterase) under standardized pH (7.4) and temperature (37°C) .
  • Structure-activity relationships (SAR) : Modify the sulfonamide group or bromine position to isolate target-specific effects. For example, replacing the furan with thiophene alters hydrophobic interactions .
  • Control experiments : Include positive controls (e.g., acetazolamide for carbonic anhydrase) to normalize inter-lab variability .

Basic: What structural features govern its reactivity?

Answer:

  • Electrophilic sites : The bromine atom undergoes Suzuki-Miyaura cross-coupling (Pd(PPh3)4, K2CO3, DMF, 80°C) .
  • Sulfonamide group : Participates in hydrogen bonding with biological targets (e.g., enzyme active sites). Protonation at N-H enhances solubility in polar solvents .
  • Heterocyclic rings : Furan and thiophene contribute to π-π stacking in crystal packing or ligand-receptor interactions .

Advanced: How to optimize yields in brominated aromatic reactions?

Answer:

  • Catalyst selection : Use PdCl2(dppf) for C-Br bond activation in cross-couplings; optimize ligand-to-metal ratios (1:1–1:2) .
  • Solvent effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates but may promote side reactions. Add molecular sieves to control moisture .
  • Temperature gradients : Stepwise heating (50°C → 100°C) minimizes decomposition of thermally labile intermediates .

Advanced: What molecular interactions drive its enzyme inhibition?

Answer:

  • Docking studies : AutoDock Vina predicts binding poses in acetylcholinesterase (PDB: 1ACJ). Key interactions:
    • Sulfonamide oxygen forms hydrogen bonds with Ser203.
    • Bromine occupies a hydrophobic pocket near Trp86 .
  • Kinetic assays : Measure Ki values via Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition .

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